

optimizing temperature and pressure for olivine carbonation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

Technical Support Center: Optimizing Olivine Carbonation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pressure for **olivine** carbonation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during **olivine** carbonation experiments.

Issue	Possible Cause(s)	Suggested Solution(s)
Low CO2 Conversion Efficiency	<p>1. Suboptimal Temperature: The reaction temperature is outside the optimal range of 185-200°C.[1][2]</p> <p>2. Insufficient CO2 Partial Pressure: The partial pressure of CO2 is too low to drive the reaction effectively. Higher CO2 partial pressure generally enhances the carbonation rate.[3]</p> <p>3. Formation of a Passivating Silica Layer: A layer of amorphous silica can form on the olivine surface, inhibiting further reaction.[4][5][6][7][8][9]</p> <p>4. Inadequate Mixing: Poor mixing can lead to localized saturation and prevent unreacted olivine from coming into contact with CO2.</p> <p>5. Large Particle Size: Larger olivine particles have a lower surface area-to-volume ratio, reducing the reaction rate.</p>	<p>1. Adjust the reactor temperature to within the 185-200°C range.[1][2]</p> <p>2. Increase the CO2 pressure in the reactor. Optimal pressures are often cited around 150 bar.[10]</p> <p>3. - Increase the stirring speed to promote abrasion and removal of the passivating layer.[5][6][7][8]</p> <p>- Consider the use of additives like sodium bicarbonate and sodium chloride, which can alter the surface chemistry.[3][5][6][7][8]</p> <p>- Mechanical activation (e.g., grinding) of olivine prior to the experiment can create surface defects and increase reactivity.[11][12]</p> <p>4. Ensure vigorous and continuous stirring of the slurry.[5][6][7][8]</p> <p>5. Grind the olivine to a smaller particle size before the experiment to increase the reactive surface area.[13]</p>
Formation of a Thick, Impenetrable Silica Layer	<p>1. Reaction Conditions</p> <p>Favoring Silica Precipitation: Certain temperature and pH conditions can accelerate the formation of a dense silica layer.</p> <p>2. Lack of Abrasion: In unstirred or poorly mixed experiments, the passivating layer is not mechanically removed.[5][6][7][8]</p>	<p>1. Optimize the temperature and consider the use of pH buffers.</p> <p>2. Increase the stirring rate or introduce grinding media to the reactor to promote abrasion of the olivine particles.[5][6][7][8]</p>

	<p>1. Reaction Temperature is Too High: At temperatures above the optimal range for carbonation, competing reactions like serpentinization can occur.[14]</p>	<p>1. Carefully control the reaction temperature and ensure it does not significantly exceed 200°C.[14]</p>
Unexpected Byproducts Detected (e.g., Serpentine)	<p>1. Variability in Starting Material: Differences in olivine composition (e.g., forsterite vs. fayalite content) or particle size distribution. 2. Inconsistent Experimental Conditions: Minor variations in temperature, pressure, or mixing speed between experiments.</p>	<p>1. Thoroughly characterize the starting olivine for each batch of experiments (e.g., using XRD and particle size analysis). 2. Calibrate all instruments before each experiment and maintain a detailed log of all experimental parameters.</p>

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure for **olivine** carbonation?

A1: The optimal temperature for **olivine** carbonation is generally considered to be in the range of 185-200°C.[1][2] The reaction rate is positively influenced by CO₂ partial pressure, with pressures around 150 bar often cited as being effective.[10][11]

Q2: How does particle size affect the carbonation reaction?

A2: Smaller particle sizes increase the surface area available for reaction, which generally leads to a faster carbonation rate.[13] Grinding **olivine** to a fine powder is a common pre-treatment step to enhance reactivity.

Q3: What is the role of water in the **olivine** carbonation process?

A3: Water is essential for the aqueous carbonation of **olivine**. It acts as a solvent for CO₂ to form carbonic acid, which then reacts with the magnesium in the **olivine** to form magnesium carbonate.

Q4: What is the passivating silica layer and how can it be mitigated?

A4: The passivating silica layer is an amorphous layer of silica (SiO₂) that can form on the surface of **olivine** particles during the carbonation reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This layer acts as a barrier, preventing further contact between the **olivine** and the reactants, thereby slowing down or stopping the carbonation process.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Mitigation strategies include increasing the stirring speed to promote mechanical abrasion, using chemical additives to alter surface chemistry, and pre-treating the **olivine** to increase its surface reactivity.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

Q5: What are common additives used in **olivine** carbonation and what is their purpose?

A5: Common additives include sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl).[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Sodium bicarbonate can act as a pH buffer and a source of carbonate ions, while sodium chloride can increase the ionic strength of the solution, which may influence reaction kinetics.

Q6: Can other minerals in the **olivine** sample affect the carbonation process?

A6: Yes. The composition of the **olivine**, particularly the ratio of magnesium (forsterite) to iron (fayalite), can impact the reaction. Other minerals present in the sample may also react under the experimental conditions, potentially leading to the formation of unexpected byproducts.

Data Presentation

Table 1: Effect of Temperature on **Olivine** Carbonation Efficiency

Temperature (°C)	CO2 Partial Pressure (bar)	Reaction Time (hours)	Carbonation Efficiency (%)	Reference
90	141	3	3.0	[15]
125	141	3	28.2	[15]
150	141	3	70.5	[15]
150	50	144	>80	[11]
175	34.5	2	60	[3]
185	141	3	85.3	[15]
185	150	1	>80	[11]

Table 2: Effect of CO2 Pressure on **Olivine** Carbonation

Temperature (°C)	CO2 Partial Pressure (bar)	Reaction Time (hours)	Carbonation Efficiency (%)	Reference
175	34.5	2	60	[3]
185	150	1	>80	[11]
175	117	2	44.56	[16]

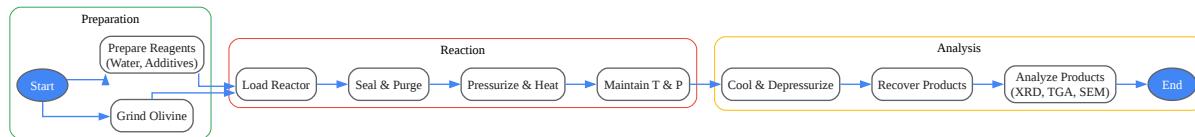
Experimental Protocols

Detailed Methodology for Ex-Situ **Olivine** Carbonation in a High-Pressure Autoclave

This protocol describes a typical experimental setup for **olivine** carbonation in a laboratory setting.

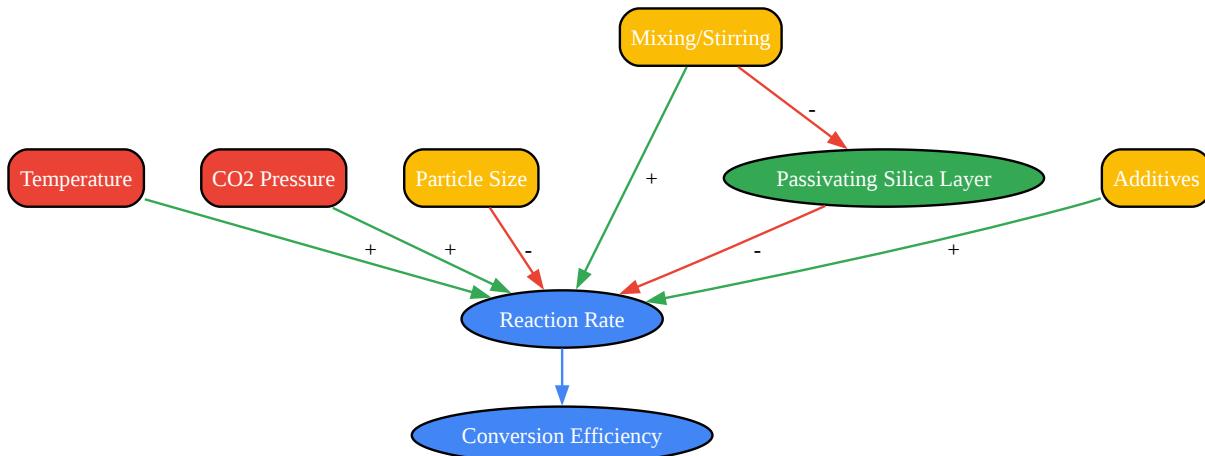
1. Materials and Equipment:

- **Olivine:** Finely ground **olivine** powder (particle size typically < 100 µm). The specific composition (e.g., forsterite content) should be known.
- Deionized Water


- High-Pressure Autoclave Reactor: Capable of withstanding the desired temperature and pressure (e.g., up to 200°C and 150 bar), equipped with a stirrer, temperature controller, pressure gauge, and gas inlet/outlet.[16][17]
- CO2 Gas Cylinder: With a regulator to control pressure.
- Additives (optional): Sodium bicarbonate (NaHCO3), sodium chloride (NaCl).
- Filtration System: To separate the solid products from the liquid after the reaction.
- Drying Oven: To dry the solid products.
- Analytical Instruments: For product characterization (e.g., XRD for mineralogy, TGA for carbonate content, SEM for morphology).

2. Experimental Procedure:

- Preparation:
 - Ensure the autoclave is clean and dry.
 - Weigh the desired amount of ground **olivine** and any additives.
 - Add the deionized water to the autoclave vessel.
 - Add the **olivine** and additives to the water to create a slurry.[17]
- Sealing and Purging:
 - Seal the autoclave according to the manufacturer's instructions.
 - Purge the autoclave with low-pressure CO2 gas to remove any air.
- Pressurization and Heating:
 - Pressurize the autoclave with CO2 to the desired initial pressure.
 - Begin stirring the slurry at a constant rate (e.g., 600 rpm).[16]


- Heat the autoclave to the target reaction temperature (e.g., 185°C).[\[17\]](#) The pressure inside the autoclave will increase as the temperature rises. Monitor the pressure and adjust the CO₂ inlet as needed to maintain the desired reaction pressure.
- Reaction:
 - Maintain the desired temperature, pressure, and stirring speed for the specified reaction time (e.g., 1-3 hours).
- Cooling and Depressurization:
 - After the reaction time is complete, turn off the heater and allow the autoclave to cool down to room temperature.
 - Slowly and safely vent the CO₂ pressure from the autoclave.
- Product Recovery and Analysis:
 - Open the autoclave and carefully collect the slurry.
 - Separate the solid products from the liquid using filtration.
 - Dry the solid products in an oven at a low temperature (e.g., 60-80°C) to avoid decomposition of any hydrated carbonates.
 - Analyze the solid products using appropriate techniques (XRD, TGA, SEM) to determine the conversion efficiency and product characteristics.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **olivine** carbonation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acceleration of Iron-Rich Olivine CO₂ Mineral Carbonation and Utilization for Simultaneous Critical Nickel and Cobalt Recovery | MDPI [mdpi.com]
- 4. Carbon sequestration via aqueous olivine mineral carbonation: role of passivating layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon sequestration via aqueous olivine mineral carbonation: role of passivating layer formation (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. Why Is Olivine Promising for Carbon Capture? → Question [climate.sustainability-directory.com]
- 14. Frontiers | Synthetic Fluid Inclusions XXIV. In situ Monitoring of the Carbonation of Olivine Under Conditions Relevant to Carbon Capture and Storage Using Synthetic Fluid Inclusion Micro-Reactors: Determination of Reaction Rates [frontiersin.org]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- To cite this document: BenchChem. [optimizing temperature and pressure for olivine carbonation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252735#optimizing-temperature-and-pressure-for-olivine-carbonation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com